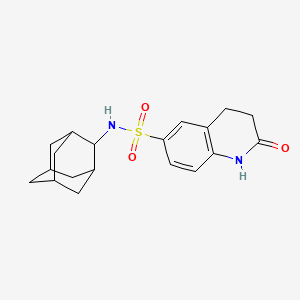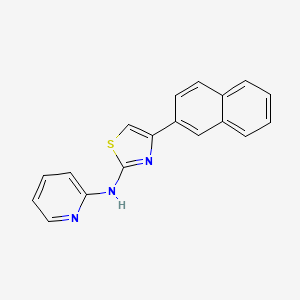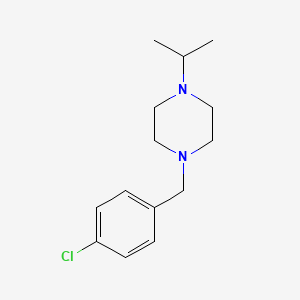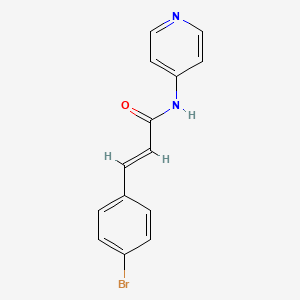
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea is a synthetic organic compound known for its diverse applications in scientific research This compound features a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-thiouracil under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(4-methylpyrimidin-2-yl)thiourea: This compound has a similar structure but with one less methyl group on the pyrimidine ring, which may affect its chemical properties and biological activities.
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea:
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: This compound features a guanidine group instead of a thiourea group, which may result in different biological activities and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4S/c1-7-5-8(2)17-12(16-7)19-13(20)18-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJYXVKKOQRVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
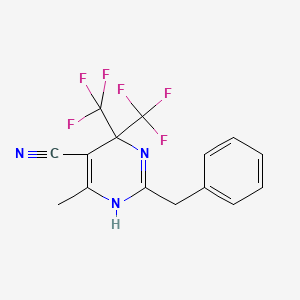

![N-[4-(diethylamino)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5824493.png)
![5-({[4-(diethylamino)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5824499.png)
![N-(4-{N-[(5-isopropyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5824512.png)
![2-[(1-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5824519.png)

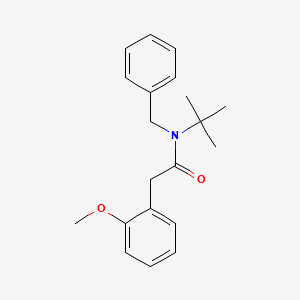
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5824539.png)
